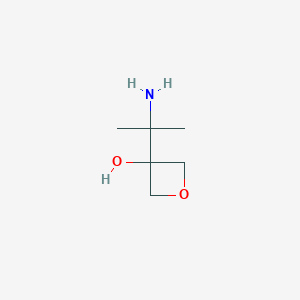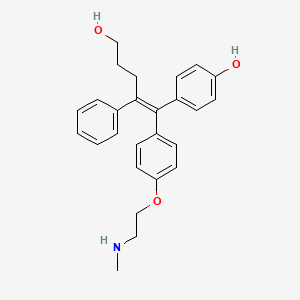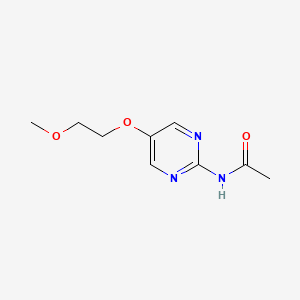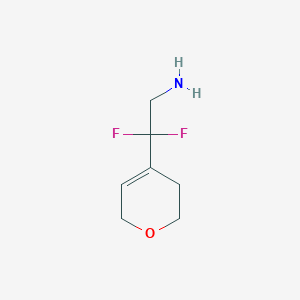
3-(2-Aminopropan-2-yl)oxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropan-2-yl)oxetan-3-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propan-2-yl substituent. The presence of the oxetane ring imparts distinct chemical properties, making it a valuable compound in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of epoxides with suitable nucleophiles can yield oxetane derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .
化学反応の分析
Types of Reactions
3-(2-Aminopropan-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The oxetane ring can undergo substitution reactions, where nucleophiles replace specific atoms or groups within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized oxetane derivatives .
科学的研究の応用
3-(2-Aminopropan-2-yl)oxetan-3-ol has several scientific research applications, including:
作用機序
The mechanism of action of 3-(2-Aminopropan-2-yl)oxetan-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(2-Aminopropan-2-yl)oxetan-3-ol include other oxetane derivatives, such as:
3-(Propan-2-yl)oxetan-3-ol: Lacks the amino group but shares the oxetane ring structure.
Oxetan-3-one: A ketone derivative of oxetane, used in various synthetic applications.
2-Methyleneoxetane: Features a methylene group attached to the oxetane ring, with distinct reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and the amino group, which imparts specific chemical and biological properties.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
3-(2-aminopropan-2-yl)oxetan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3 |
InChIキー |
NLNRVMLFWWLEDM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1(COC1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)


![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)


